

t-Boc-N-amido-PEG10-Br molecular weight and formula

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Compound of Interest		
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An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br

This technical guide provides a comprehensive overview of **t-Boc-N-amido-PEG10-Br**, a heterobifunctional linker crucial in the fields of bioconjugation, chemical biology, and drug development.[1] It is particularly significant in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details its chemical properties, experimental protocols for its synthesis and application, and logical workflows for its use.

Core Properties and Structure

t-Boc-N-amido-PEG10-Br is a chemical linker that incorporates three important functional components: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene glycol (PEG) spacer, and a terminal alkyl bromide.[1] This molecular architecture provides a versatile platform for the sequential and controlled conjugation of different molecules. The PEG spacer enhances aqueous solubility and provides a flexible linkage, which is often critical for maintaining the biological activity of the final conjugate.[1][3]

The terminal functional groups have orthogonal reactivity. The t-Boc group serves as a stable protecting group for the amine, which can be easily removed under mild acidic conditions to reveal a primary amine.[1][3][4] The bromo group at the other end acts as a reactive site for nucleophilic substitution reactions, allowing it to be linked to molecules containing nucleophiles like thiols, phenols, or amines.[1][3]



Data Presentation

The key physicochemical properties of **t-Boc-N-amido-PEG10-Br** are summarized in the table below.

Property	Value
Molecular Formula	C27H54BrNO12
Molecular Weight	664.62 g/mol
PEG Chain Length	10 units
Terminal Groups	t-Boc-protected amine, Bromo
Solubility	Soluble in DMSO, DMF, DCM

Data sourced from multiple references.[3][5]

Applications in PROTAC Development

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins. These molecules are heterobifunctional, consisting of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.

t-Boc-N-amido-PEG10-Br is an ideal precursor for PROTAC linkers due to several advantages conferred by its PEG10 chain:

- Enhanced Solubility: The hydrophilic PEG chain can improve the overall solubility of the PROTAC molecule, which is often hydrophobic.
- Optimal Length and Flexibility: The ten-unit PEG spacer provides a flexible linkage of a specific length, a critical parameter for the efficient formation of the stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
- Reduced Steric Hindrance: The flexible nature of the PEG chain helps to minimize potential steric clashes between the two large protein binding partners.



The linker's orthogonal ends allow for a modular synthesis strategy. For instance, the bromide can be reacted with a target protein ligand, and after deprotection, the newly freed amine can be coupled to the E3 ligase ligand.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of **t-Boc-N-amido-PEG10-Br**, based on standard organic chemistry procedures.

Protocol 1: Synthesis of t-Boc-N-amido-PEG10-Br

The synthesis is a two-step process starting from amino-PEG10-alcohol.[3]

Step 1: Synthesis of t-Boc-NH-PEG10-OH (Boc Protection)

- Objective: To protect the terminal amine of amino-PEG10-alcohol with a t-Boc group.[3]
- Materials:
 - Amino-PEG10-alcohol (1 equivalent)
 - Di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]
- Procedure:
 - Dissolve amino-PEG10-alcohol in anhydrous DCM.
 - Add triethylamine to the solution and stir at room temperature.
 - Slowly add a solution of (Boc)2O in DCM to the reaction mixture.
 - Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure t-Boc-NH-PEG10-OH.[3]

Step 2: Synthesis of t-Boc-N-amido-PEG10-Br (Bromination)

- Objective: To convert the terminal hydroxyl group of t-Boc-NH-PEG10-OH to a bromide, for example, via an Appel reaction.[3]
- Materials:
 - t-Boc-NH-PEG10-OH (1 equivalent)
 - Carbon tetrabromide (CBr4) (1.5 equivalents)
 - Triphenylphosphine (PPh3) (1.5 equivalents)
 - Anhydrous Dichloromethane (DCM)[3]

Procedure:

- Dissolve t-Boc-NH-PEG10-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triphenylphosphine, followed by the portion-wise addition of carbon tetrabromide.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature,
 stirring for an additional 2-4 hours. Monitor the reaction by TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure t-Boc-N-amido-PEG10-Br.[1]



Protocol 2: Application in PROTAC Synthesis (Alkylation of a Phenolic Ligand)

- Objective: To conjugate t-Boc-N-amido-PEG10-Br to a phenolic hydroxyl group on a target protein ligand.[1]
- Materials:
 - Phenolic ligand (1.0 equivalent)
 - t-Boc-N-amido-PEG10-Br (1.2 equivalents)
 - Potassium carbonate (K2CO3, 2-3 equivalents) or Cesium carbonate (Cs2CO3, 1.5-2 equivalents)
 - Anhydrous Dimethylformamide (DMF) or Acetonitrile[1]
- Procedure:
 - Dissolve the phenolic ligand in anhydrous DMF under an inert atmosphere.
 - Add the base (e.g., K2CO3) to the solution.
 - Add t-Boc-N-amido-PEG10-Br to the reaction mixture.
 - Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by LC-MS.
 - After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the product by column chromatography.

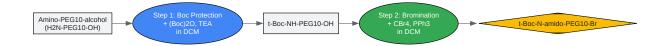
Protocol 3: t-Boc Deprotection



- Objective: To remove the t-Boc protecting group to yield a free primary amine.
- Materials:
 - t-Boc-N-amido-PEG10-functionalized compound
 - Trifluoroacetic acid (TFA)
 - Dichloromethane (DCM)
 - Saturated sodium bicarbonate solution
- Procedure:
 - Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.
 - Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, remove the solvent and excess TFA under reduced pressure.
 - Re-dissolve the residue in DCM and neutralize by washing with a saturated sodium bicarbonate solution.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine product.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for **t-Boc-N-amido-PEG10-Br**.





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Caption: Proposed two-step synthesis of **t-Boc-N-amido-PEG10-Br**.

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